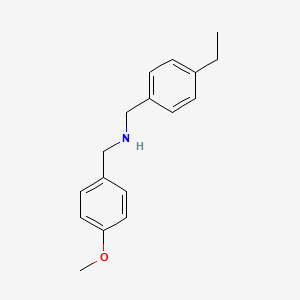
(4-Ethylbenzyl)(4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylbenzyl)(4-methoxybenzyl)amine is an organic chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylbenzyl)(4-methoxybenzyl)amine typically involves the reaction of 4-ethylbenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
(4-Ethylbenzyl)(4-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Amine derivatives
Substitution: Various substituted amine compounds
科学的研究の応用
(4-Ethylbenzyl)(4-methoxybenzyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Ethylbenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Methoxybenzylamine): A primary amine used in organic synthesis and biological research.
(4-Ethylbenzylamine): Another amine compound with similar structural features but different functional properties.
Uniqueness
(4-Ethylbenzyl)(4-methoxybenzyl)amine is unique due to its combination of the 4-ethylbenzyl and 4-methoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
(4-Ethylbenzyl)(4-methoxybenzyl)amine, also known as N-(4-methoxybenzyl)-4-ethylbenzamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings related to its biological activity.
The compound has the following chemical structure:
- IUPAC Name : (4-ethylphenyl)-N-(4-methoxybenzyl)methanamine
- Molecular Formula : C17H21NO
- Molecular Weight : 271.36 g/mol
This compound exerts its biological effects through interactions with various molecular targets. The primary mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing cholinergic signaling pathways, which are critical for neuronal communication.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. This suggests its potential use in treating inflammatory diseases.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against several types of cancer cells, indicating its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various protein targets. These studies suggest that the compound has a high affinity for certain receptor tyrosine kinases, which are crucial in cancer progression.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest it is well-absorbed and distributed in biological systems, with potential metabolic pathways involving oxidation and conjugation.
特性
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOHMHDHUUKDHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357970 |
Source


|
| Record name | STK232545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423735-26-6 |
Source


|
| Record name | STK232545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













